molecular formula C10H12O3 B3163510 2-[4-(hydroxymethyl)phenyl]propanoic Acid CAS No. 88416-60-8

2-[4-(hydroxymethyl)phenyl]propanoic Acid

Cat. No.: B3163510
CAS No.: 88416-60-8
M. Wt: 180.2 g/mol
InChI Key: XXDWVGMLZQDDAD-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]propanoic acid is a propanoic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring. This structural motif confers unique physicochemical and biological properties, positioning it as a compound of interest in pharmaceutical and synthetic chemistry. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol . The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, where modifications to the phenyl ring influence metabolic stability, solubility, and target interactions.

Key properties include:

  • Solubility: Likely polar due to the hydroxymethyl group, enhancing water solubility compared to alkyl-substituted analogs (e.g., ibuprofen derivatives) .
  • Synthetic Relevance: Serves as an intermediate for drug candidates targeting inflammation or enzyme inhibition .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDWVGMLZQDDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with a suitable reagent to introduce the propanoic acid group. This can be done using a Grignard reaction followed by oxidation to yield the desired product. Another method involves the use of Friedel-Crafts acylation, where 4-(hydroxymethyl)benzene is reacted with propanoic anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of 2-[4-(hydroxymethyl)phenyl]propanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-[4-(Carboxymethyl)phenyl]propanoic acid.

    Reduction: 2-[4-(Hydroxymethyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with receptors, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Hydroxymethyl vs. Alkyl Substituents

Compound Name CAS No. Molecular Formula Substituent Key Properties/Activities
2-[4-(Hydroxymethyl)phenyl]propanoic acid 53949-54-5 C₁₃H₁₈O₃ -CH₂OH (para) Higher polarity; potential for hydrogen bonding
2-(4-Propylphenyl)propanoic acid 3585-47-5 C₁₂H₁₆O₂ -CH₂CH₂CH₃ (para) Lipophilic; lower solubility; NSAID intermediate
2-(4-(tert-Butyl)phenyl)propanoic acid N/A C₁₃H₁₈O₂ -C(CH₃)₃ (para) High lipophilicity; used in coatings/pharmaceuticals

Impact of Substituents :

  • The hydroxymethyl group enhances water solubility and metabolic susceptibility (e.g., oxidation to carboxylic acid derivatives) compared to alkyl groups .
  • Alkyl substituents (propyl, tert-butyl) increase lipophilicity, improving membrane permeability but reducing solubility .

Hydroxymethyl vs. Heteroaryl Substituents

Compound Name CAS No. Substituent Biological Activity
2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (Suprofen) 126320-79-4 Thiophene-carbonyl 79% cyclooxygenase inhibition at 10⁻⁴ M
2-[4-(Hydroxymethyl)phenyl]propanoic acid 53949-54-5 -CH₂OH Unknown enzyme inhibition; structural similarity to NSAIDs

Key Insight :

  • The hydroxymethyl group may favor interactions with hydrophilic enzyme pockets, but empirical data are lacking.

Pharmacological and Metabolic Comparisons

Anti-inflammatory Activity

  • Suprofen : Potent COX inhibitor (79% inhibition at 10⁻⁴ M), used clinically for pain relief .

Metabolic Pathways

  • Hydroxymethyl Derivatives: Prone to oxidation, forming carboxylic acids (e.g., 2-[4-(carboxymethyl)phenyl]propanoic acid), which may alter toxicity or activity .
  • Alkyl Derivatives : Metabolized via ω- or β-oxidation, leading to shorter-chain metabolites with varying biological effects .

Physicochemical Properties

Property 2-[4-(Hydroxymethyl)phenyl]propanoic acid 2-(4-Propylphenyl)propanoic acid Suprofen
Molecular Weight (g/mol) 222.28 208.26 260.30
LogP (Predicted) ~1.5 ~3.2 ~3.5
Aqueous Solubility Moderate (hydrophilic substituent) Low (lipophilic substituent) Low
Melting Point Not reported Liquid (FTIR data ) 124–126°C

Key Observations :

  • The hydroxymethyl analog’s lower LogP aligns with enhanced solubility, advantageous for oral bioavailability .
  • Suprofen’s higher molecular weight and LogP reflect its heteroaryl substituent’s impact on pharmacokinetics .

Biological Activity

Overview

2-[4-(Hydroxymethyl)phenyl]propanoic acid, also known by its IUPAC name, is an organic compound with the molecular formula C10H12O3. This compound features a hydroxymethyl group attached to a phenyl ring and is connected to a propanoic acid moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmaceutical and biochemical research.

The biological activity of 2-[4-(hydroxymethyl)phenyl]propanoic acid is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include:

  • Modulation of Enzyme Activity : The compound can influence the activity of certain enzymes, potentially affecting metabolic pathways.
  • Interaction with Receptors : It may bind to various receptors, altering cellular signaling processes.
  • Alteration of Cellular Signaling Pathways : The compound could impact signaling cascades that are crucial for cellular function and homeostasis .

Antimicrobial Properties

Research indicates that compounds containing the phenolic moiety, such as 2-[4-(hydroxymethyl)phenyl]propanoic acid, possess significant antimicrobial activity. A study highlighted the potential utility of derivatives with a 4-hydroxyphenyl moiety against multidrug-resistant pathogens, underscoring the importance of structural modifications in enhancing biological efficacy .

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µg/mL)Activity Level
2Staphylococcus aureus>64Weak
4Candida auris>64No Activity
3Carbapenemase-producing strains<64Moderate Activity

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to 2-[4-(hydroxymethyl)phenyl]propanoic acid have been investigated for their anti-inflammatory effects. The hydroxymethyl group contributes to the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of 2-[4-(hydroxymethyl)phenyl]propanoic acid. These investigations have revealed promising results in terms of biological activity:

  • Synthesis Techniques : Several synthetic routes have been developed for producing this compound, including Grignard reactions and Friedel-Crafts acylation.
  • Biological Screening : Compounds derived from 2-[4-(hydroxymethyl)phenyl]propanoic acid have shown varying degrees of activity against different microbial strains, highlighting the potential for developing new antimicrobial agents .

Case Studies

  • Antimicrobial Screening : A library of amino acid derivatives featuring a 4-hydroxyphenyl moiety was synthesized and screened against ESKAPE pathogens. Some derivatives showed significant activity against drug-resistant strains, indicating that structural modifications can enhance antimicrobial efficacy .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit the production of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

To understand the unique biological activity of 2-[4-(hydroxymethyl)phenyl]propanoic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[4-(Methyl)phenyl]propanoic acidLacks hydroxymethyl groupDifferent reactivity
2-[4-(Carboxymethyl)phenyl]propanoic acidContains additional carboxylic groupAffects solubility and reactivity
2-[4-(Hydroxy)phenyl]propanoic acidHydroxyl group on phenyl ringDifferent chemical properties

The presence of specific functional groups in 2-[4-(hydroxymethyl)phenyl]propanoic acid confers distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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